tert-Butyl N-(6-hydroxyhexyl)carbamate

Catalog No.
S758323
CAS No.
75937-12-1
M.F
C11H23NO3
M. Wt
217.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-(6-hydroxyhexyl)carbamate

CAS Number

75937-12-1

Product Name

tert-Butyl N-(6-hydroxyhexyl)carbamate

IUPAC Name

tert-butyl N-(6-hydroxyhexyl)carbamate

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

InChI

InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h13H,4-9H2,1-3H3,(H,12,14)

InChI Key

BDLPJHZUTLGFON-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCO

Synonyms

N-(6-Hydroxyhexyl)carbamic Acid 1,1-Dimethylethyl Ester; 6-(tert-Butoxycarbonylamino)hexanol; N-tert-Butoxycarbonyl-6-aminohexanol;

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCO

Application in Organic Synthesis

Methods of Application: The specific methods of application can vary widely depending on the desired end product.

Results or Outcomes: The outcomes of these reactions can also vary widely. The success of the reaction and the yield of the desired product would depend on a variety of factors, including the specific reaction conditions and the presence of other reactants.

Application in Pharmaceutical Research

Summary of the Application: This compound can also be used as a pharmaceutical intermediate , which means it can be used in the synthesis of various pharmaceutical drugs.

Methods of Application: Again, the specific methods of application can vary widely and would depend on the specific drug being synthesized.

Results or Outcomes: The success of the drug synthesis would depend on a variety of factors, including the specific reaction conditions and the presence of other reactants.

Application in Dipeptide Synthesis

Summary of the Application: This compound can be used in the synthesis of dipeptides . Dipeptides are a type of peptide that consists of two amino acid residues.

Methods of Application: The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Results or Outcomes: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application in Deprotection of Boc Amino Acids and Peptides

Summary of the Application: This compound can be used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides .

Methods of Application: The specific methods of application can vary widely and would depend on the specific amino acid or peptide being deprotected .

Results or Outcomes: The outcomes of these reactions can also vary widely. The success of the reaction and the yield of the desired product would depend on a variety of factors, including the specific reaction conditions and the presence of other reactants .

Application in Hsp90 Fluorescent Probes Synthesis

Summary of the Application: This compound can be used as a reactant to synthesize Hsp90 fluorescent probes, which are applicable in the development of an FP assay for the Hsp90 chaperone .

Methods of Application: The specific methods of application can vary widely and would depend on the specific probe being synthesized .

Application in Synthesis of GC7 Analogs

Summary of the Application: This compound can be used as a reactant to synthesize 1-Guanidino-7-aminoheptane (GC7) analogs, which are potent deoxyhypusine synthase inhibitors .

Methods of Application: The specific methods of application can vary widely and would depend on the specific GC7 analog being synthesized .

Application in Cross-linking Reagent

Summary of the Application: This compound can be used as a cross-linking reagent . Cross-linking reagents are used in various fields such as polymer chemistry, protein biochemistry, and materials science to create connections between large molecules.

Methods of Application: The specific methods of application can vary widely and would depend on the specific molecules being cross-linked .

Application in Organic Synthesis Intermediates

Summary of the Application: This compound can be used as organic synthesis intermediates . It is mainly used in laboratory research and development process and chemical production process .

Methods of Application: The specific methods of application can vary widely and would depend on the specific end product being synthesized .

tert-Butyl N-(6-hydroxyhexyl)carbamate, also known as Boc-hexanol, is a chemical compound commonly used as a protecting group in organic synthesis []. It belongs to a class of compounds called carbamates, which are esters of carbonic acid (H2CO3) with amines. In Boc-hexanol, the amine group is attached to a 6-carbon chain with a hydroxyl group (OH) at the end, while the other end of the amine is protected by a bulky tert-butyl (t-Bu) group [(CH3)3C-] [].

The significance of Boc-hexanol lies in its ability to temporarily protect hydroxyl groups during organic synthesis. This protection allows for selective modification of other functional groups in the molecule without affecting the hydroxyl group. Once the desired modifications are complete, the Boc group can be easily removed under mild acidic conditions to reveal the free hydroxyl group [].


Molecular Structure Analysis

Boc-hexanol has a linear molecular structure with three key features:

  • Hydroxyl group (OH): This polar group located at the end of the 6-carbon chain makes Boc-hexanol slightly soluble in water. It can also participate in hydrogen bonding with other molecules [].
  • Carbamate linkage (NH-CO-O-): This functional group connects the hydroxyl group to the tert-butyl protecting group. The carbonyl group (C=O) is double-bonded to oxygen, which is further bonded to the carbon chain holding the hydroxyl. The nitrogen atom (N) is single-bonded to the carbonyl carbon and linked to the tert-butyl group through a carbon atom [].
  • Tert-butyl (t-Bu) group: This bulky group, consisting of three methyl groups attached to a central carbon, sterically hinders reactions at the nearby hydroxyl group. The steric bulk prevents other molecules from approaching and reacting with the OH group [].

Chemical Reactions Analysis

Synthesis:

Boc-hexanol can be synthesized by reacting 6-hexanol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base catalyst [].

6-Hexanol + (CH3)3COCOOC(CH3)3 -> Boc-Hexanol + CO2 + (CH3)3COH

Deprotection:

The Boc protecting group can be removed under acidic conditions. A commonly used method involves treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) [].

Boc-Hexanol + CF3COOH -> 6-Hexanol + (CH3)3COCOOH + CF3COOCH3

Other Reactions:

Boc-hexanol can participate in various organic reactions typical of alcohols, but only after deprotection to reveal the free hydroxyl group. These reactions can include esterification, etherification, and oxidation.

Physical and Chemical Properties

  • Melting point: 43-45 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like dichloromethane, methanol, and ethanol []
  • Stability: Stable under acidic and basic conditions, but the Boc group can be cleaved under acidic conditions []

Boc-hexanol does not have a specific biological mechanism of action. Its primary function is as a protecting group in organic synthesis. The bulky tert-butyl group shields the hydroxyl group, preventing unwanted reactions while allowing modifications at other functional groups in the molecule. Once the desired modifications are complete, the Boc group is removed to regenerate the free hydroxyl group, which can then participate in further reactions as needed.

  • Safety Data Sheet (SDS): Consult the SDS for Boc-hexanol from a reputable supplier for detailed information on safety hazards, handling procedures, and disposal methods.

XLogP3

1.7

Wikipedia

Tert-Butyl N-(6-hydroxyhexyl)carbamate

Dates

Modify: 2023-08-15

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